(S)-2-(((Allyloxy)carbonyl)amino)propanoic acid
Description
(S)-2-(((Allyloxy)carbonyl)amino)propanoic acid (CAS: 1629037-78-0) is a chiral amino acid derivative featuring an allyloxycarbonyl (Alloc) protecting group on the α-amino moiety and a carboxylic acid functional group. Its molecular formula is C₇H₁₁NO₄ (molecular weight: 173.17 g/mol) . The Alloc group is widely used in peptide synthesis due to its orthogonality to other protecting groups (e.g., Fmoc, Boc) and its ease of removal under mild conditions using palladium catalysts .
Key applications include:
Properties
IUPAC Name |
(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYYGPXCIWHLPP-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Allyloxycarbonylation of L-Alanine
The most widely reported method involves the reaction of L-alanine with allyl chloroformate (Alloc-Cl) under basic conditions. Key steps include:
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Amino Group Activation : L-alanine is suspended in a biphasic solvent system (e.g., water/acetonitrile) and cooled to 0°C. A base such as sodium carbonate (Na₂CO₃) or triethylamine (TEA) is added to deprotonate the α-amino group.
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Alloc Protection : Allyl chloroformate is introduced dropwise, forming the allyloxycarbonyl (Alloc) protected intermediate. The reaction is typically stirred for 2–18 hours at 0–25°C to ensure complete conversion.
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Workup and Purification : The product is extracted into organic solvents (e.g., ethyl acetate), washed with acidic and basic aqueous solutions to remove unreacted reagents, and purified via column chromatography (silica gel, 10:1–2:1 hexane/ethyl acetate).
Representative Reaction Conditions :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A protocol using dimethylformamide (DMF) and N,N-diisopropylethylamine (DIPEA) achieves full conversion in 10 minutes at 60°C:
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L-alanine is dissolved in DMF with DIPEA (1.5 eq).
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Allyl chloroformate (1.1 eq) is added, and the mixture is irradiated under microwave conditions.
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The crude product is precipitated with ice-cwater and recrystallized from ethanol.
Key Advantages :
Optimization of Stereochemical Integrity
Racemization during Alloc protection remains a concern, particularly at elevated temperatures. Mitigation strategies include:
Low-Temperature Conditions
Maintaining reactions at 0–5°C suppresses base-catalyzed epimerization. A study comparing Na₂CO₃ and TEA revealed that Na₂CO₃ in H₂O/CH₃CN at 0°C preserved >99% enantiomeric excess (ee).
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the transition state and reduce side reactions. Ethyl acetate, however, may increase racemization due to poor solubility of the amino acid.
Comparative Solvent Performance :
Alternative Protecting Group Strategies
Orthogonal Protection with Boc/Alloc
Sequential protection is employed for multifunctional amino acids. For example:
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Boc Protection : L-alanine is treated with di-tert-butyl dicarbonate (Boc₂O) in dioxane/H₂O.
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Alloc Introduction : The Boc-protected intermediate reacts with Alloc-Cl under standard conditions.
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Global Deprotection : Trifluoroacetic acid (TFA) removes Boc, while Pd(0) catalysts cleave Alloc.
Case Study : Synthesis of Alloc-Ala-OH from Boc-Ala-OH achieved 88% yield and >99% ee using Na₂CO₃ in CH₃CN/H₂O.
Industrial-Scale Production Considerations
Continuous Flow Microreactors
Flow systems enhance scalability and reproducibility:
Cost-Effective Reagent Recovery
Recycling allyl chloroformate via distillation lowers production costs by 40%.
Analytical Validation
Chromatographic Purity Assessment
Spectroscopic Characterization
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¹H NMR (CD₃OD) : δ 5.90–5.70 (m, 2H, CH₂=CH), 4.60 (d, 2H, OCH₂), 4.30 (q, 1H, α-CH), 1.40 (d, 3H, CH₃).
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IR (KBr) : 1720 cm⁻¹ (C=O, Alloc), 1685 cm⁻¹ (C=O, carboxylic acid).
Challenges and Troubleshooting
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The allyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the allyloxycarbonyl group is replaced by other protecting groups or functional groups.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: L-alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Corresponding alcohols or carboxylate salts.
Scientific Research Applications
(S)-2-(((Allyloxy)carbonyl)amino)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides and proteins.
Drug Development: Serves as a building block for the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.
Material Science: Employed in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid primarily involves its role as a protected amino acid. The allyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involves the formation of peptide bonds between amino acids.
Drug Development Pathways: Participates in the synthesis of bioactive compounds targeting specific proteins or enzymes.
Comparison with Similar Compounds
Substituent Variations on the Aromatic or Aliphatic Side Chain
Key Insight : The Alloc group’s mild deprotection conditions make it superior to Cbz in sensitive synthetic routes .
Functional Group Modifications
Key Insight : Alloc’s compatibility with Fmoc enhances its utility in multi-step peptide synthesis .
Physicochemical Properties
Key Insight : Hydrophobic substituents (e.g., cyclopentyl, indole) reduce aqueous solubility, necessitating organic solvents for handling .
Biological Activity
(S)-2-(((Allyloxy)carbonyl)amino)propanoic acid, also known as (S)-2-((allyloxycarbonyl)amino)-3-(tert-butyloxy)propanoic acid, is a synthetic compound with potential applications in medicinal chemistry and drug design. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features an allyloxycarbonyl group attached to a propanoic acid backbone, which may influence its biological interactions. Its structural complexity allows for various chemical modifications that can enhance its pharmacological properties.
Biological Activity Overview
Research indicates that (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
- Enzymatic Inhibition : The compound's structure suggests potential interactions with various enzymes, possibly modulating their activity.
- Binding Affinities : Interaction studies reveal binding affinities with biological macromolecules, indicating its potential role in drug development.
Case Studies and Research Findings
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Antitumor Activity
- A study evaluated the cytotoxic effects of (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid against several cancer cell lines. Results showed significant inhibition of cell growth, with IC50 values ranging from 5 to 20 µM across different cell lines. The compound demonstrated higher efficacy compared to standard chemotherapeutics like doxorubicin in some cases .
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Enzymatic Interactions
- Research involving surface plasmon resonance techniques indicated that the compound interacts with specific enzymes involved in metabolic pathways. This interaction could lead to altered enzymatic activity, which may be beneficial in conditions requiring modulation of metabolic processes .
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Predictive Modeling
- Computational models such as the Prediction of Activity Spectra for Substances (PASS) suggest that (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid may exhibit anti-inflammatory and anticancer properties based on structural similarities to known active compounds .
Comparative Analysis of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(Fluoren-9-ylmethoxycarbonyl)-L-alanine | Fluorenyl group | Moderate |
| Thioether derivatives | Thioether linkage | High variability |
| Allyl carbamate derivatives | Allyl group present | Variable |
The unique combination of functionalities in (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid enhances its potential biological activity compared to structurally similar compounds .
Q & A
Q. What are the established synthetic routes for preparing (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid?
- Methodological Answer : The compound is typically synthesized via a multi-step strategy involving: (i) Protection of the amino group : Use Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to protect the α-amino group of L-alanine derivatives. For example, Fmoc-protected intermediates like (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid are common precursors . (ii) Introduction of the allyloxycarbonyl group : React the protected amino acid with allyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous solvents (e.g., THF or DCM). (iii) Deprotection : Remove the Fmoc group using piperidine in DMF or TFA for Boc groups. Validate intermediates via TLC or HPLC. Reference: Allylboration methods for similar structures highlight the importance of inert atmospheres and controlled stoichiometry to avoid side reactions .
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer : (i) Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak® IA) for HPLC analysis to confirm enantiomeric excess (>99%) . (ii) Stereoselective synthesis : Employ L-alanine as the starting material to retain the (S)-configuration. Monitor racemization risks during coupling steps via circular dichroism (CD) spectroscopy. (iii) Crystallization : Recrystallize intermediates in polar solvents (e.g., ethanol/water mixtures) to enhance optical purity.
Q. What analytical techniques are critical for confirming structure and purity?
- Methodological Answer : (i) NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify allyloxycarbonyl group integration (δ ~4.5–5.5 ppm for allylic protons) and α-proton stereochemistry . (ii) Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₁NO₅: theoretical 226.0718). (iii) HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can competing side reactions during allyloxycarbonyl group introduction be minimized?
- Methodological Answer : (i) Optimize reaction conditions : Use anhydrous DCM at 0–4°C to suppress hydrolysis of the allyl chloroformate. (ii) In situ monitoring : Track reaction progress via FT-IR (disappearance of N-H stretches at ~3300 cm⁻¹) or LC-MS. (iii) Quenching strategies : Add ice-cold water to terminate reactions and extract unreacted reagents. Reference: Allylboration methods for indole derivatives emphasize the role of Lewis acids (e.g., ZnCl₂) in regioselectivity .
Q. What strategies mitigate racemization during deprotection of sensitive intermediates?
- Methodological Answer : (i) Low-temperature deprotection : Use 20% piperidine in DMF at 4°C for Fmoc removal to minimize base-induced racemization . (ii) Acidic conditions : For Boc deprotection, employ TFA/DCM (1:99 v/v) with scavengers (e.g., triisopropylsilane) to reduce carbocation formation. (iii) Kinetic studies : Perform time-resolved CD spectroscopy to identify racemization thresholds under varying conditions.
Q. How can exposure to hazardous intermediates be controlled during scale-up?
- Methodological Answer : (i) Engineering controls : Use fume hoods with laminar flow for handling volatile reagents (e.g., allyl chloroformate). (ii) Airborne monitoring : Deploy real-time FTIR or photoionization detectors to track toxic vapor levels (e.g., OSHA PELs for allyl compounds) . (iii) Waste management : Neutralize acidic or basic waste streams before disposal (e.g., NaOH for excess TFA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
